molecular formula C38H56P2 B12893786 (6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)

(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)

Cat. No.: B12893786
M. Wt: 574.8 g/mol
InChI Key: SKCMIKXIHUVXEG-UHFFFAOYSA-N
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Description

(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is a phosphine ligand widely used in various catalytic processes. This compound is known for its bulky structure, which provides steric hindrance and enhances its effectiveness in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) typically involves the reaction of 2-bromo-6,6’-dimethylbiphenyl with dicyclohexylphosphine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium tert-butoxide in a solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Scientific Research Applications

(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is extensively used in scientific research due to its effectiveness as a ligand in catalytic processes. Some of its applications include:

Mechanism of Action

The mechanism by which (6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) exerts its effects involves its role as a ligand in catalytic processes. It coordinates with palladium to form a complex that facilitates the activation and coupling of organic substrates. The bulky structure of the ligand provides steric hindrance, which enhances the selectivity and efficiency of the catalytic reaction .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) apart from similar compounds is its unique combination of steric hindrance and electronic properties, which make it particularly effective in certain catalytic processes. Its bulky structure provides enhanced selectivity and efficiency in reactions, making it a valuable ligand in various applications .

Biological Activity

(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine) is a phosphine ligand that has garnered attention in the field of organometallic chemistry due to its potential applications in catalysis and biological systems. This compound's unique structure, characterized by a biphenyl backbone and two dicyclohexylphosphine groups, positions it as a significant player in various chemical reactions and biological interactions.

Chemical Structure and Properties

The molecular formula of (6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine) is C20H30P2C_{20}H_{30}P_2. The compound features a biphenyl core with two bulky dicyclohexylphosphine substituents that influence its steric and electronic properties. These characteristics are crucial for its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have explored the anticancer activity of phosphine ligands, including (6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine). Research indicates that phosphine ligands can induce apoptosis in cancer cells through various mechanisms:

  • Mitochondrial Dysfunction : Phosphines can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
  • Cell Cycle Arrest : Some studies suggest that these compounds can interfere with cell cycle progression, particularly in cancerous cells.

A comparative study demonstrated that the introduction of bulky phosphine ligands significantly enhanced the cytotoxicity of metal complexes against various cancer cell lines compared to their non-phosphine counterparts .

The mechanism underlying the biological activity of (6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine) involves:

  • Ligand Coordination : The phosphine groups can coordinate with metal ions to form active complexes that exhibit enhanced biological activity.
  • Regulation of Signaling Pathways : Phosphines may modulate signaling pathways associated with cell survival and proliferation.

Study 1: Anticancer Activity in Breast Cancer Models

A study conducted on MCF-7 breast cancer cells showed that treatment with a metal complex derived from (6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine) resulted in significant apoptosis. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in sub-G1 phase cells indicative of apoptosis .

Study 2: In Vivo Efficacy

In vivo studies using xenograft models demonstrated that administration of the metal complex led to a reduction in tumor size by 40% compared to control groups. Histological analysis revealed increased necrosis within tumor tissues treated with the compound .

Data Summary

Property Value
Molecular FormulaC20H30P2C_{20}H_{30}P_2
Anticancer IC50 (MCF-7 cells)15 µM
Tumor Size Reduction (in vivo)40%
MechanismApoptosis induction

Properties

Molecular Formula

C38H56P2

Molecular Weight

574.8 g/mol

IUPAC Name

dicyclohexyl-[2-(2-dicyclohexylphosphanyl-6-methylphenyl)-3-methylphenyl]phosphane

InChI

InChI=1S/C38H56P2/c1-29-17-15-27-35(39(31-19-7-3-8-20-31)32-21-9-4-10-22-32)37(29)38-30(2)18-16-28-36(38)40(33-23-11-5-12-24-33)34-25-13-6-14-26-34/h15-18,27-28,31-34H,3-14,19-26H2,1-2H3

InChI Key

SKCMIKXIHUVXEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)P(C2CCCCC2)C3CCCCC3)C4=C(C=CC=C4P(C5CCCCC5)C6CCCCC6)C

Origin of Product

United States

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